![molecular formula C9H8ClNOS B1362606 2-氯-6-乙氧基苯并[d]噻唑 CAS No. 79071-17-3](/img/structure/B1362606.png)

2-氯-6-乙氧基苯并[d]噻唑

描述

Molecular Structure Analysis

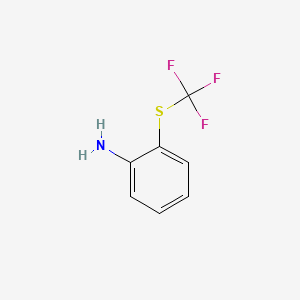

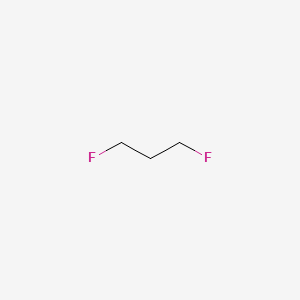

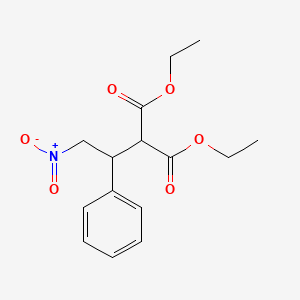

The molecular formula of 2-Chloro-6-ethoxybenzo[d]thiazole is C9H8ClNOS . The InChI code is 1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-ethoxybenzo[d]thiazole include a molecular weight of 213.69 g/mol . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用

细胞毒性和抗菌特性

- Nam、Dung、Thuong 和 Hien(2010 年)进行的一项研究合成了苯并噻唑衍生物,包括 N-(6-乙氧基苯并[d]噻唑-2-基)环己烷甲酰胺和 N-(6-乙氧基苯并[d]噻唑-2-基)环己烷甲酰胺。这些化合物对癌细胞系(A549、MCF7-MDR 和 HT1080)表现出显着的细胞毒性,对金黄色葡萄球菌和一些真菌表现出中等的抑制作用。

化学合成和分子分析

- 2014 年,Janardhan、Srinivas、Rajitha 和 Péter 进行了一项研究(Janardhan 等,2014),研究了使用 2-氯-N-苯基乙酰胺和 N-(苯并[d]噻唑-2-基)-2-氯乙酰胺作为构建模块合成噻唑并[3,2-a]嘧啶酮产物。此过程通过消除苯胺/2-氨基苯并噻唑等副产物,获得了可接受的产率。

电子和热力学性质

- Kumar(2018 年)对与 2-氯-6-乙氧基苯并[d]噻唑密切相关的 6-乙氧基苯并[d][1,3]恶二硫杂环-2-酮进行了理论研究,考察了其电子性质(Kumar,2018)。该研究使用了 DFT/B3LYP 方法,并探索了局部柔软性、亲电性和硬度等反应性描述符。

硫酸介质中的缓蚀

- Berisha、Podvorica、Mehmeti、Syla 和 Vataj(Berisha 等,2015)的研究调查了 6-乙氧基苯并[d]噻唑-2-胺在硫酸介质中作为铁腐蚀的阴极缓蚀剂的作用。它作为物理屏障,阻碍金属离子传输并延缓氢析出。

抗癌活性

- Yurttaş、Özkay、Akalın-Çiftçi 和 Ulusoylar-Yıldırım(2014 年)评估了噻唑-(苯并)唑衍生物的抗癌作用,包括与 2-氯-6-乙氧基苯并[d]噻唑相关的结构(Yurttaş 等,2014)。这些化合物对 A549 和 C6 肿瘤细胞系表现出显着的活性,并具有将肿瘤细胞导向凋亡途径的潜力。

光电和光子应用

- Huo、Shahab、Saud、Cheng、Peng、Sheikhi、Alnajjar 和 Kaviani(2021 年)研究了两种新的偶氮衍生物,包括 6-甲氧基苯并[d]噻唑-2-基偶氮衍生物,用于光电和光子应用(Huo 等,2021)。该研究探索了它们的电子和非线性光学特性,展示了在这些领域的潜在用途。

噻唑并喹啉衍生物的抗菌活性

- Suzuki、Tanaka 和 Dohmori(1979 年)的一项研究(Suzuki 等,1979)合成了噻唑并喹啉衍生物,包括类似于 2-氯-6-乙氧基苯并[d]噻唑的结构。评估了这些化合物的抗菌活性,其中一种特定化合物表现出很高的活性。

安全和危害

未来方向

While specific future directions for 2-Chloro-6-ethoxybenzo[d]thiazole are not mentioned in the search results, there is ongoing research into the synthesis and biological activity of benzothiazole derivatives . This suggests that 2-Chloro-6-ethoxybenzo[d]thiazole could be a subject of future research in these areas.

生化分析

Biochemical Properties

2-Chloro-6-ethoxybenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 2-Chloro-6-ethoxybenzo[d]thiazole to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2-Chloro-6-ethoxybenzo[d]thiazole on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic and signaling pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through various pathways.

Molecular Mechanism

At the molecular level, 2-Chloro-6-ethoxybenzo[d]thiazole exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, 2-Chloro-6-ethoxybenzo[d]thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Chloro-6-ethoxybenzo[d]thiazole in laboratory settings are crucial for its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to 2-Chloro-6-ethoxybenzo[d]thiazole can result in changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-Chloro-6-ethoxybenzo[d]thiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

2-Chloro-6-ethoxybenzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Chloro-6-ethoxybenzo[d]thiazole is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of 2-Chloro-6-ethoxybenzo[d]thiazole is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

属性

IUPAC Name |

2-chloro-6-ethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRYLNVGOPEAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325403 | |

| Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79071-17-3 | |

| Record name | 79071-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

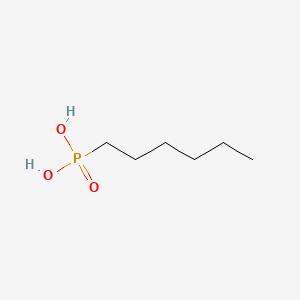

![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)

![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)